Chemical structure and properties of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Chemical structure and properties of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
[1]
Executive Summary
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile (CAS: 55234-72-5) is a fused bicyclic nitrogen heterocycle belonging to the 1,5-naphthyridine class.[1][2][3][4][5] Characterized by a "lactam-nitrile" motif, this scaffold serves as a critical intermediate in the synthesis of antiproliferative agents, particularly topoisomerase I inhibitors and kinase inhibitors. Its structural rigidity and hydrogen-bond donor/acceptor profile make it a privileged pharmacophore in medicinal chemistry, specifically for targeting ATP-binding pockets in enzymes.
This guide details the chemical structure, validated synthetic protocols, physicochemical properties, and biological applications of this compound, designed for researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Structural Analysis[2][3]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile |
| Common Synonyms | 3-cyano-1,5-naphthyridin-2(1H)-one; 3-cyano-1,5-naphthyridone |
| CAS Number | 55234-72-5 |
| Molecular Formula | C₉H₅N₃O |
| Molecular Weight | 171.16 g/mol |
| SMILES | N#CC1=CC2=CC=CN=C2N=C1O (Lactim form) / N#CC1=CC2=CC=CN=C2NC1=O (Lactam form) |
Structural Properties & Tautomerism
The molecule exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.
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Solid State & Polar Solvents: The lactam (2-oxo) tautomer is thermodynamically favored due to the stability of the amide-like resonance (NH-C=O).
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Binding Mode: In biological systems, the lactam form acts as a hydrogen bond donor (via NH) and acceptor (via C=O), while the nitrile group (-CN) at position 3 provides a rigid handle for hydrophobic interactions or covalent trapping (e.g., forming imidates with serine proteases).
Part 2: Synthetic Pathways[3]
The synthesis of 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile requires precise regiocontrol to ensure the formation of the 1,5-isomer rather than the 1,6- or 1,8-isomers.
Primary Route: Condensation of 3-Aminopyridine-2-carboxaldehyde
This method is the most direct, utilizing the Knoevenagel condensation followed by intramolecular cyclization.
Reagents:
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Precursor: 3-Aminopyridine-2-carboxaldehyde (or its thiosemicarbazone derivative, hydrolyzed in situ).
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Active Methylene: Ethyl cyanoacetate.[6]
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Catalyst: Piperidine or Sodium Ethoxide (NaOEt).[6]
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Solvent: Ethanol or DMF.
Protocol:
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Preparation: Dissolve 3-aminopyridine-2-carboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
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Catalysis: Add a catalytic amount of piperidine (0.1 eq).
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution typically darkens, and a precipitate begins to form.
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Work-up: Cool the reaction mixture to room temperature. Filter the solid precipitate.[7]
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Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol to yield the product as yellow/off-white needles.
Mechanism of Action (Synthesis)
The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of ethyl cyanoacetate, forming an intermediate acrylate. The adjacent amino group then attacks the ester carbonyl (intramolecular aminolysis) to close the ring, releasing ethanol.
Visualization of Synthesis Logic
Caption: Synthetic pathway via Knoevenagel condensation and cyclization.
Part 3: Physicochemical Properties[9]
| Property | Value/Description | Relevance |
| Appearance | Yellow to Off-white powder | Indicates purity; impurities often darken the solid. |
| Melting Point | > 280 °C (Decomposes) | High thermal stability due to intermolecular H-bonding (dimer formation). |
| Solubility | DMSO, DMF, hot Pyridine | Poor solubility in water and alcohols limits direct aqueous assays; requires DMSO stock. |
| UV/Vis | λmax ~320-340 nm | Fluorescent properties useful for tracking in cellular assays. |
| pKa (Calculated) | ~8.5 (NH acidic) | Deprotonation at high pH yields the anionic species, increasing solubility. |
Part 4: Medicinal Chemistry & Biological Potential[2][8][10][11][12][13][14][15][16]
Pharmacophore Analysis
The 1,5-naphthyridine core is an isostere of quinoline and isoquinoline but possesses higher polarity and distinct hydrogen-bonding capabilities due to the two nitrogen atoms.
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Kinase Inhibition: The "hinge-binding" motif (NH-C=O) mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases (e.g., PI3K, mTOR).
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Topoisomerase Targeting: Planar tricyclic derivatives (fused at the 3,4-position) act as DNA intercalators, stabilizing the DNA-Topoisomerase I cleavable complex, leading to apoptosis in cancer cells.
Key Biological Pathways
The 3-cyano group is a versatile handle for further derivatization into:
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Tetrazoles: Via [3+2] cycloaddition (bioisostere of carboxylic acid).
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Amides/Thioamides: Via hydrolysis or thionation (improving solubility or binding affinity).
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Imidates: Reaction with alcohols to form Pinner salts.
Biological Mechanism Diagram
Caption: Mechanism of action for kinase inhibition and DNA intercalation.
Part 5: Experimental Protocols
Protocol A: Synthesis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Objective: Gram-scale synthesis from 3-aminopyridine-2-carboxaldehyde.
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging: Add 3-aminopyridine-2-carboxaldehyde (1.22 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol).
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Solvent: Add 30 mL of absolute ethanol .
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Catalyst: Add piperidine (5 drops).
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Reaction: Heat to reflux (bath temp 85°C) for 5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
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Precipitation: The product typically precipitates during reflux. If not, cool to 0°C.
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Filtration: Filter the solid under vacuum.
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Washing: Wash with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).
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Drying: Dry in a vacuum oven at 50°C for 4 hours.
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Yield: Expected yield 65-75%.
Protocol B: Solubility Check for Bioassays
Objective: Preparing a 10 mM stock solution.
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Weigh 1.71 mg of the compound.
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Add 1.0 mL of DMSO (dimethyl sulfoxide).
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Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.
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Storage: Store aliquots at -20°C. Avoid freeze-thaw cycles.
References
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Litvinov, V. P. (2004). "Chemistry and biological activity of 1,5-naphthyridines." Russian Chemical Reviews, 73(7). Link
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Alonso, C., et al. (2014). "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors." Current Topics in Medicinal Chemistry, 14(23). Link
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Fuertes, M., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2765476 (Related Isomer). Link
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- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
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